Stereochemical Configuration Identity: (2S,3R) D-allo-Isoleucine Backbone vs. (2S,3S) L-Isoleucine Diastereomer
The target compound possesses the (2S,3R) absolute configuration, which corresponds to N-phenylsulfonyl-D-allo-isoleucine. The primary comparator is the (2S,3S) diastereomer—N-phenylsulfonyl-L-isoleucine—which carries the natural L-isoleucine stereochemistry. In the N-(phenylsulfonyl) amino acid class, stereochemistry at the α-carbon is a demonstrated determinant of enzyme inhibitory potency: DeRuiter et al. (1991) reported that PS-alanines and PS-2-phenylglycines display enantioselective aldose reductase inhibition (S > R), establishing that the chiral center directly proximal to the sulfonamide governs binding affinity [1]. Although a head-to-head IC50 comparison of the (2S,3R) vs. (2S,3S) diastereomers has not been published for this exact compound, the precedent of enantioselectivity in the core scaffold warrants strict stereochemical specification in procurement [1].
| Evidence Dimension | Stereochemical configuration at C2 and C3 |
|---|---|
| Target Compound Data | (2S,3R) — D-allo-isoleucine backbone |
| Comparator Or Baseline | (2S,3S) — L-isoleucine backbone (N-phenylsulfonyl-L-isoleucine) |
| Quantified Difference | Qualitative stereochemical distinction; enantioselective inhibition precedent (S > R) established for structurally related PS-alanines and PS-2-phenylglycines in aldose reductase assay [1] |
| Conditions | Class-level SAR: rat lens aldose reductase (DeRuiter et al., J. Med. Chem. 1991). Direct diastereomer comparison data for this specific compound not available in public literature. |
Why This Matters
Procurement of the incorrect diastereomer (2S,3S) can lead to divergent enzyme inhibition profiles and irreproducible SAR, as established in the N-(phenylsulfonyl) amino acid class.
- [1] DeRuiter, J.; Davis, R.A.; Wandrekar, V.G.; Mayfield, C.A. Relative structure-inhibition analyses of the N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors. J. Med. Chem. 1991, 34, 2120-2126. View Source
